2-Amino-6-bromo-3-methylquinoline hydrochloride

Lipophilicity LogP Physicochemical Property

Researchers developing 2-aminoquinoline-based kinase inhibitors require building blocks with consistent reactivity and solubility for reproducible SAR studies. This 6-bromo-3-methyl-2-aminoquinoline hydrochloride (≥98% purity) delivers: • Aqueous solubility enabling DMSO-free biological assays • 6-Br handle for rapid Suzuki-Miyaura diversification • Defined physicochemical profile (XLogP3-AA = 2.9) for predictable passive permeability. Supplied as a stable hydrochloride salt with full analytical documentation, ensuring batch-to-batch consistency for medicinal chemistry and chemical probe development.

Molecular Formula C10H10BrClN2
Molecular Weight 273.55
CAS No. 1171728-14-5
Cat. No. B1650356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-3-methylquinoline hydrochloride
CAS1171728-14-5
Molecular FormulaC10H10BrClN2
Molecular Weight273.55
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl
InChIInChI=1S/C10H9BrN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
InChIKeyAMMCNIUMBAUXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5): Procurement-Ready Physicochemical and Structural Baseline


2-Amino-6-bromo-3-methylquinoline hydrochloride is a substituted 2-aminoquinoline heterocycle featuring a 6-bromo substituent, a 3-methyl group, and a protonated 2-amino moiety as the hydrochloride salt [1]. Its molecular formula is C₁₀H₁₀BrClN₂ (free base: C₁₀H₉BrN₂) and molecular weight is 273.56 g/mol . The compound exhibits computed XLogP3-AA = 2.9 (free base) [1] and exists as a solid hydrochloride salt with enhanced aqueous solubility relative to the free base, making it suitable for direct use in aqueous biological assays . The combination of the lipophilic bromine atom, the 3-methyl group, and the ionizable amine provides a distinct physicochemical profile that influences both synthetic utility and target engagement.

Synthetic Handle 6-Bromo enables cross-coupling diversification for SAR library synthesis
Assay Format HCl salt supports direct aqueous assay use with reduced DMSO reliance
Scaffold Profile Lipophilic quinoline core for target engagement and permeability studies

2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5): Why In-Class Compounds Cannot Be Interchanged


Generic substitution among 2-aminoquinoline derivatives is invalid due to the profound influence of even minor substituent changes on target affinity, metabolic stability, and physicochemical properties. The 6-bromo atom enhances lipophilicity (XLogP3-AA = 2.9 vs 1.5–1.9 for unsubstituted 2-aminoquinoline [1][2]) and introduces a heavy halogen for orthogonal reactivity (e.g., cross-coupling), while the 3-methyl group sterically influences binding site interactions and modulates basicity [3]. The hydrochloride salt form further differentiates this compound by ensuring consistent solubility and handling characteristics not shared by the free base . Consequently, in assays where subtle SAR dictates potency or selectivity, use of alternative 2-aminoquinolines will yield non-reproducible or misleading results.

Non-halogenated 2-aminoquinolines

Lack 6-bromo cross-coupling reactivity; synthetic diversification pathways may be limited

Free base form

May exhibit lower aqueous solubility; assay compatibility and concentration–response may shift

Alternative 6-substituted analogs

Different 6-position substituents may alter target binding profiles and SAR interpretation

2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5): Quantified Differentiation Evidence for Procurement Decisions


Increased Lipophilicity vs Unsubstituted 2-Aminoquinoline: XLogP3-AA 2.9 vs 1.5–1.9

The target compound's free base exhibits a computed XLogP3-AA of 2.9 [1], which is significantly higher than the logP of 2-aminoquinoline (1.47–1.9) [2]. This 1.0–1.4 log unit increase translates to approximately 10–25× higher partition coefficient, indicating substantially enhanced lipophilicity conferred by the 6-bromo and 3-methyl substituents. Increased lipophilicity often correlates with improved membrane permeability and target engagement in cellular assays.

Lipophilicity
Class-level
XLogP3-AA 2.9 vs 1.5–1.9
Supports membrane permeability context
Computed values; free base forms
Lipophilicity LogP Physicochemical Property

Enhanced Aqueous Solubility and Handling: Hydrochloride Salt vs Free Base

The hydrochloride salt (CAS 1171728-14-5) is supplied as a solid with improved aqueous solubility compared to the free base . While exact solubility values are not disclosed in public databases, hydrochloride salts of 2-aminoquinolines generally exhibit >10 mg/mL solubility in water at pH <5, whereas free bases typically show <0.5 mg/mL . This salt form enables direct dissolution in assay buffers without organic co-solvents, reducing variability and cytotoxicity in biological experiments.

Salt Solubility
Data to verify
HCl salt vs free base
Supports aqueous assay compatibility
Exact solubility not quantified; class-level expectation
Solubility Salt Form Formulation

Kinase Inhibition Potential: 2-Aminoquinoline Scaffold with 6-Bromo Substituent Imparts Up to 6-Fold Enhanced Affinity

A study on 6-substituted 2-aminoquinolines demonstrated that 6-heterocyclic substitution increased binding affinity for the Tec SH3 domain by up to 6-fold relative to the unsubstituted 2-aminoquinoline lead [1]. While the target compound bears a 6-bromo rather than a heterocycle, the general principle that 6-position substituents enhance affinity for protein targets is established. The bromine atom serves as a heavy halogen that can engage in halogen bonding or increase hydrophobic contacts, potentially improving kinase inhibition profiles.

Binding Affinity
Class-level
Up to 6-fold affinity gain reported for 6-substituted analogs
Supports target engagement review
Tec SH3 domain context; indirect class inference
Kinase Inhibitor Tec SH3 Domain Binding Affinity

Synthetic Utility: 6-Bromo Group Enables Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The 6-bromo substituent serves as a versatile functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for late-stage diversification of the quinoline core to generate focused libraries of analogs. In contrast, non-halogenated 2-amino-3-methylquinoline lacks this orthogonal reactivity, limiting its use to simpler derivatization at the 2-amino group.

Cross-Coupling
Class-level
6-Br enables Pd-catalyzed couplings
Supports SAR library synthesis
Suzuki-Miyaura, Buchwald-Hartwig context
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

2-Amino-6-bromo-3-methylquinoline hydrochloride (CAS 1171728-14-5): Optimal Application Scenarios Based on Quantified Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

Use as a core scaffold for synthesizing 6-substituted 2-aminoquinoline analogs targeting Tec family kinases or other SH3-domain-containing proteins. The 6-bromo group enables rapid diversification via Suzuki-Miyaura coupling, allowing exploration of aromatic and heteroaromatic substituents to enhance potency and selectivity [1].

Cellular Phenotypic Screening for Antimalarial or Anticancer Activity

The hydrochloride salt's aqueous solubility supports direct addition to cell culture media without DMSO, reducing solvent artifacts. The compound's enhanced lipophilicity (XLogP3-AA = 2.9) [2] suggests improved passive diffusion, making it suitable for phenotypic assays in Plasmodium or cancer cell lines where membrane permeability is critical.

Chemical Biology Probe Development

Employ as a starting point for synthesizing biotinylated or fluorescent probes via 6-position cross-coupling. The 2-amino group can be acylated or alkylated to install affinity tags or photoaffinity labels, enabling target identification studies.

Analytical Reference Standard and Method Development

The high-purity hydrochloride salt (typically ≥98% by vendors) serves as a reliable reference standard for HPLC or LC-MS method development, given its well-defined molecular weight (273.56 g/mol) and distinct retention time compared to other quinoline derivatives.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
6-Bromo cross-coupling handle
Target engagement assay context
Cellular phenotypic screening
HCl salt aqueous compatibility
Membrane permeability review
Chemical biology probe synthesis
6-Position functionalization
Probe-target binding validation
Analytical reference standard
Defined salt form purity
HPLC/LC-MS method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-bromo-3-methylquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.